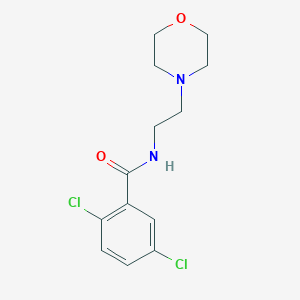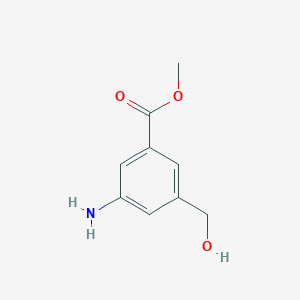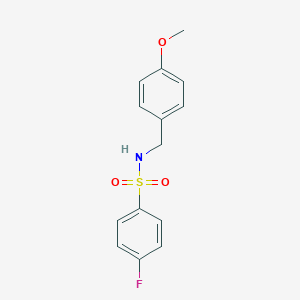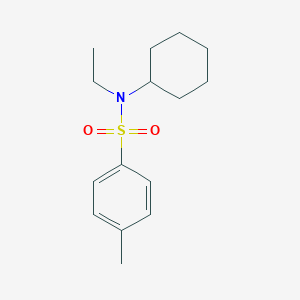![molecular formula C14H17F3N2O B239956 N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B239956.png)
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide, also known as TPP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. TPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 303.36 g/mol.
Aplicaciones Científicas De Investigación
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has been shown to have a range of potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR), which is involved in a variety of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has also been shown to modulate the activity of other ion channels, including the GABAA receptor and the P2X7 receptor, suggesting that it may have broader applications in neuroscience research.
Mecanismo De Acción
The mechanism of action of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide is not fully understood, but it is thought to act by binding to the allosteric site of the α7nAChR, which enhances the receptor's sensitivity to acetylcholine. This results in increased ion flux through the receptor, leading to enhanced neurotransmission and the modulation of downstream signaling pathways. N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has also been shown to modulate the activity of other ion channels, including the GABAA receptor and the P2X7 receptor, although the precise mechanism of action for these effects is not known.
Biochemical and Physiological Effects
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has been shown to have a range of biochemical and physiological effects, particularly in the nervous system. It has been found to enhance synaptic plasticity and improve learning and memory in animal models, suggesting that it may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a useful therapeutic agent for a range of neurological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has several advantages for use in lab experiments. It is a cost-effective compound that can be synthesized on a large scale, making it readily available for research purposes. It has also been shown to have a range of potential applications in neuroscience research, particularly in the modulation of ion channels and the enhancement of synaptic plasticity. However, there are also several limitations to the use of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its safety profile and potential side effects. Further research is needed to fully understand the potential risks and benefits of using N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide in scientific research.
Direcciones Futuras
There are several future directions for research on N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide. One area of focus is the development of more selective and potent α7nAChR modulators, which could have potential therapeutic applications in a range of neurological conditions. Another area of focus is the exploration of the broader effects of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide on ion channels and neurotransmission, which could provide insights into the underlying mechanisms of neurological disorders. Additionally, further research is needed to fully understand the safety profile and potential side effects of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide, particularly with regard to long-term use and potential interactions with other drugs.
Métodos De Síntesis
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide can be synthesized through a multi-step process that involves the reaction of 2-(trifluoromethyl)benzonitrile with pyrrolidine in the presence of a base, followed by reduction of the resulting nitrile with lithium aluminum hydride. The final product is obtained through the reaction of the resulting amine with propanoyl chloride. The synthesis of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide is relatively straightforward and can be carried out on a large scale, making it a cost-effective compound for scientific research.
Propiedades
Nombre del producto |
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide |
|---|---|
Fórmula molecular |
C14H17F3N2O |
Peso molecular |
286.29 g/mol |
Nombre IUPAC |
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C14H17F3N2O/c1-2-13(20)18-11-9-10(14(15,16)17)5-6-12(11)19-7-3-4-8-19/h5-6,9H,2-4,7-8H2,1H3,(H,18,20) |
Clave InChI |
WBTXISAGTSSXRS-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
SMILES canónico |
CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
Solubilidad |
34 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)



![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)
![4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine](/img/structure/B239899.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide](/img/structure/B239904.png)
![N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B239906.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)